1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide
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Overview
Description
1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.678 g/mol . This compound is known for its unique structure, which includes a semicarbazide group attached to a chlorinated and methoxylated phenyl ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide typically involves the reaction of 5-chloro-2-methoxyaniline with acetic anhydride to form the corresponding acetanilide. This intermediate is then reacted with semicarbazide hydrochloride under acidic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide involves its interaction with specific molecular targets. The semicarbazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The chlorinated phenyl ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar compounds to 1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide include:
1-Acetyl-4-(2-methoxyphenyl)semicarbazide: Lacks the chloro group, resulting in different reactivity and biological activity.
1-Acetyl-4-(5-bromo-2-methoxyphenyl)semicarbazide: The bromo group can lead to different substitution reactions compared to the chloro group.
1-Acetyl-4-(5-chloro-2-ethoxyphenyl)semicarbazide: The ethoxy group alters the compound’s solubility and reactivity.
These compounds highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, which can influence its interactions in both chemical and biological systems.
Properties
CAS No. |
196408-43-2 |
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Molecular Formula |
C10H12ClN3O3 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-acetamido-3-(5-chloro-2-methoxyphenyl)urea |
InChI |
InChI=1S/C10H12ClN3O3/c1-6(15)13-14-10(16)12-8-5-7(11)3-4-9(8)17-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16) |
InChI Key |
RTKXCGSLJCLRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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